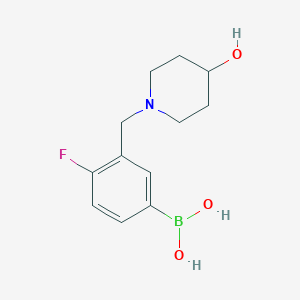
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
説明
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid typically involves the formation of boronic esters as intermediates. One common method includes the reaction of 4-fluorobenzyl bromide with 4-hydroxypiperidine to form the corresponding piperidine derivative. This intermediate is then subjected to a borylation reaction using a boronic acid reagent under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions:
生物活性
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a fluorine atom and a hydroxypiperidine moiety. This structure is significant for its interactions with biological targets.
- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and certain enzymes involved in cancer cell proliferation. The presence of the piperidine group may enhance binding affinity to target proteins.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways crucial for cancer cell survival.
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
- In Vitro Studies : Cell line assays revealed that the compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potential therapeutic window for clinical applications.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments have shown that at therapeutic doses, the compound does not exhibit significant adverse effects on vital organs.
科学的研究の応用
Organic Synthesis
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound's ability to interact with biological targets makes it a potential candidate in drug development. Its structure allows it to form reversible covalent bonds with diol-containing biomolecules, which can be exploited in the design of enzyme inhibitors and other therapeutic agents .
Case Studies:
- Inhibition Studies : Research has demonstrated that boronic acids can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. This mechanism has been explored using derivatives similar to this compound .
Biological Probes
Due to its boronic acid functionality, this compound can serve as a probe for detecting cis-diol-containing biomolecules such as sugars and nucleotides. This application is particularly useful in biochemical assays where quantification of biomolecules is required .
Material Science
The unique properties of boronic acids allow their use in developing advanced materials, including polymers and sensors. The ability to form dynamic covalent bonds can lead to materials with tunable properties, suitable for various applications from drug delivery systems to environmental sensors .
Agricultural Chemicals
Research indicates that boronic acids can also be utilized in the development of herbicides and pesticides due to their ability to interact with specific biological pathways in plants .
特性
IUPAC Name |
[4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-12-2-1-10(13(17)18)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDEAZJHXFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















